molecular formula C3H4ClN3 B092925 3-Chloro-5-methyl-1H-1,2,4-triazole CAS No. 15285-15-1

3-Chloro-5-methyl-1H-1,2,4-triazole

Cat. No. B092925
CAS RN: 15285-15-1
M. Wt: 117.54 g/mol
InChI Key: AEDKVRCTAMEXHJ-UHFFFAOYSA-N
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Description

“3-Chloro-5-methyl-1H-1,2,4-triazole” is a chemical compound with the molecular formula C3H4ClN3. It has a molecular weight of 117.54 g/mol . The IUPAC name for this compound is 3-chloro-5-methyl-1H-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-methyl-1H-1,2,4-triazole” can be represented by the canonical SMILES string "CC1=NC(=NN1)Cl" . This indicates that the molecule consists of a 1,2,4-triazole ring with a chlorine atom and a methyl group attached at the 3rd and 5th positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-5-methyl-1H-1,2,4-triazole” include a molecular weight of 117.54 g/mol, a computed XLogP3-AA value of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 41.6 Ų and a complexity of 67.2 .

Scientific Research Applications

Drug Discovery

3-Chloro-5-methyl-1H-1,2,4-triazole: is a versatile precursor in medicinal chemistry. Its unique structure allows for the synthesis of various pharmaceutical compounds. For instance, triazole derivatives are known to replace nucleobases effectively in drug discovery . This compound’s modification can lead to the development of new drugs with potential antiviral, antibacterial, and anticancer properties.

properties

IUPAC Name

3-chloro-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKVRCTAMEXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165141
Record name 1H-1,2,4-Triazole, 3-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methyl-1H-1,2,4-triazole

CAS RN

15285-15-1
Record name 1H-1,2,4-Triazole, 3-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015285151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methyl-1H-1,2,4-triazole
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